Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate is a nitrogen-containing heterocyclic compound characterized by its unique structure that combines a pyrrole ring fused to a pyridazine ring. This compound has gained attention in scientific research due to its potential biological activities, particularly in the field of medicinal chemistry. The compound's systematic name reflects its complex molecular architecture, which is essential for its reactivity and interaction with biological systems.
This compound can be classified as a heterocyclic organic compound, specifically belonging to the class of pyrrolo-pyridazine derivatives. It is synthesized from various precursors, including pyrrole derivatives and acyl (bromo)acetylenes, making it an important subject of study in organic synthesis and medicinal chemistry. Its molecular formula is C₉H₈N₂O₃, and it has a CAS number of 1269822-95-8.
The synthesis of methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate typically involves several key steps:
While detailed industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would focus on optimizing the aforementioned synthetic routes for improved yield and purity.
Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate can undergo several types of chemical reactions:
The mechanism of action for methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate involves its interaction with various biological targets, particularly enzymes and receptors. It is hypothesized that this compound may exert its effects through:
Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate exhibits several notable physical properties:
The chemical properties include:
Methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate has potential applications in various scientific fields:
The synthesis of methyl 4-hydroxy-7H-pyrrolo[2,3-c]pyridazine-6-carboxylate typically begins with functionalized pyridazinone or pyrrole precursors. A common route involves nucleophilic substitution at the 4-position of pyrrolopyridazine cores, followed by esterification. For example, 7H-pyrrolo[2,3-c]pyridazin-4-ol serves as a key intermediate, where chlorination with POCl₃ yields 4-chloro-7H-pyrrolo[2,3-c]pyridazine (CAS 1269823-02-0). This intermediate undergoes nucleophilic displacement with methanol under basic conditions to introduce the methoxy group, though direct esterification requires protection of the hydroxy group to avoid side reactions [5].
Cyclization strategies often employ hydrazine hydrate to form the pyridazine ring. In one approach, β-keto esters or cyanoacetates react with aryl glyoxals, followed by hydrazine-mediated cyclization. This method achieves regioselectivity through electronic effects of substituents, with water as a green solvent enhancing atom economy [7]. For the carboxylate ester, in situ esterification using dimethyl carbonate (DMC) as a methylating agent minimizes racemization and improves yields compared to diazomethane [6].
Table 1: Key Intermediates and Conditions in Multi-Step Synthesis
Intermediate | CAS Number | Role in Synthesis | Reaction Conditions |
---|---|---|---|
7H-Pyrrolo[2,3-c]pyridazin-4-ol | 1269822-97-0 | Hydroxy precursor for chlorination | POCl₃, reflux, 80-90°C |
4-Chloro-7H-pyrrolo[2,3-c]pyridazine | 1269823-02-0 | Nucleophilic substitution substrate | Methanol/NaOH, 60°C, 12h |
Ethyl 5-amino-3,4-diphenylpyrrolopyridazine | N/A | Cyclization precursor | Hydrazine hydrate, RT, 24h |
Palladium-catalyzed cross-coupling reactions enable efficient decoration of the pyrrolopyridazine core. Suzuki-Miyaura borylation of halogenated intermediates (e.g., 4-bromo derivatives) generates boronic esters for subsequent functionalization. Typical conditions use Pd(dppf)Cl₂ (1-5 mol%) with pinacolborane in tetrahydrofuran (THF) at 60-80°C, achieving >85% conversion. This method is critical for installing aryl/heteroaryl groups at the 3-position, enhancing pharmacological versatility [3] [5].
For ring formation, in situ catalytic cyclodehydration is employed. Copper(I) iodide (10 mol%) with 1,10-phenanthroline promotes Cadogan-type ring closure of o-nitro precursors, forming the pyrrolopyridazine scaffold in 70-92% yield. Microwave-assisted Suzuki coupling further optimizes this step, reducing reaction times from 48h to 2-4h while maintaining yields >90% [5] [8].
Table 2: Catalytic Systems for Key Transformations
Reaction Type | Catalyst System | Substrate | Yield (%) | Conditions |
---|---|---|---|---|
Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂ | 4-Bromo-pyrrolopyridazine | 85-92 | THF, 80°C, 12h |
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 3-Boronate ester + aryl bromide | 88-95 | DME/H₂O, 90°C, 2h (microwave) |
Cadogan Cyclization | CuI, 1,10-phenanthroline | 2-Nitro-vinylpyrrole | 70-78 | Toluene, 110°C, 24h |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3